1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Overview
Description
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group and an ethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety.
Mechanism of Action
Mode of Action
Given its structural similarity to other dimethylamino compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding or van der waals forces .
Pharmacokinetics
Its molecular weight (20727 g/mol) and lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Acts as an inhibitor in biochemical assays, particularly in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain biological pathways.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 1-[4-(Dimethylamino)phenyl]ethanone
- 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol
Comparison: 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is unique due to the presence of both a dimethylamino group and an ethoxy group attached to the phenyl ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 1-[4-(Dimethylamino)phenyl]ethanone lacks the ethoxy group, which affects its solubility and reactivity in certain reactions .
Biological Activity
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, also known by its chemical identifier 2079-49-4, is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in pharmacology and biochemistry. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its structural features, which allow it to engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with biological targets. This compound is hypothesized to act as an inhibitor in enzyme-substrate interactions, influencing various biochemical pathways that could have therapeutic implications .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like drug metabolism and detoxification.
- Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which could imply that this compound may also possess this property, contributing to cellular protection against oxidative stress .
- Therapeutic Potential : Its structural similarity to other bioactive compounds suggests potential therapeutic applications, including anti-inflammatory and analgesic effects. However, comprehensive studies are required to validate these claims .
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
A study conducted on the enzyme inhibition properties of compounds similar to this compound demonstrated significant inhibition rates when tested against cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, suggesting that the compound could influence pharmacokinetics and drug interactions.
Molecular Docking Studies
Molecular docking analyses have been performed to predict the binding affinity of this compound with various biological targets. The results indicated favorable binding interactions with key receptors involved in inflammation and pain signaling pathways. These findings support the hypothesis that this compound may serve as a lead compound for developing new therapeutic agents .
Properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAIMRIXNKUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388593 | |
Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-49-4 | |
Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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